

Physical characteristics of 3-Cyclopentyl-3oxopropanenitrile

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An In-depth Technical Guide to **3-Cyclopentyl-3-oxopropanenitrile**

Introduction

3-Cyclopentyl-3-oxopropanenitrile, also known as cyclopentanecarbonylacetonitrile, is a β -ketonitrile compound. This class of molecules is characterized by a nitrile group and a ketone separated by a methylene group. The presence of these functional groups imparts unique chemical reactivity, making them valuable intermediates in organic synthesis and potential scaffolds in medicinal chemistry. The acidic α -hydrogen, positioned between the two electron-withdrawing groups, is a key feature that dictates much of its chemical behavior, including its role in carbanion chemistry and keto-enol tautomerism. This document provides a comprehensive overview of the known physical characteristics, synthetic methodologies, and chemical properties of **3-Cyclopentyl-3-oxopropanenitrile** for researchers and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of **3-Cyclopentyl-3-oxopropanenitrile** are summarized below. These properties are essential for its handling, storage, and application in experimental settings.



Property	Value	Source(s)
CAS Number	10473-02-6	
Molecular Formula	C ₈ H ₉ NO	_
Molecular Weight	135.16 g/mol	-
Boiling Point	118-120 °C (at 10 mmHg) 247.9±23.0 °C (at 760 mmHg)	-
Density	1.05±0.1 g/cm³	-
Melting Point	79.1 °C	-
Solubility	Data not available. As a polar organic molecule, it is expected to have good solubility in polar organic solvents like ethanol, DMSO, and DMF. Its solubility in water is expected to be limited.	

Synthesis and Characterization Representative Synthesis Protocol

A common method for synthesizing β -ketonitriles is the condensation of an ester with acetonitrile in the presence of a strong base, such as sodium ethoxide or sodium amide. The following is a representative protocol for the synthesis of **3-Cyclopentyl-3-oxopropanenitrile**, adapted from procedures for analogous compounds.

Reaction: Claisen condensation of ethyl cyclopentanecarboxylate with acetonitrile.

Materials:

- Ethyl cyclopentanecarboxylate
- Acetonitrile
- Sodium ethoxide (NaOEt)



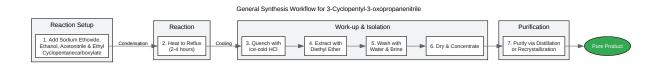
- Anhydrous ethanol
- Diethyl ether
- Hydrochloric acid (HCI), dilute
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).
- Reagent Addition: Anhydrous ethanol and sodium ethoxide are added to the flask and stirred
 to form a solution. A solution of ethyl cyclopentanecarboxylate and an excess of acetonitrile
 is then added dropwise from the dropping funnel over 30 minutes.
- Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 2-4 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, the mixture is poured into a beaker of ice-cold dilute HCl to neutralize the excess base and protonate the enolate product.
- Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
- Washing: The combined organic layers are washed sequentially with water and then with brine.
- Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.



 Purification: The crude 3-Cyclopentyl-3-oxopropanenitrile can be further purified by vacuum distillation or recrystallization.



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Caption: General workflow for the synthesis of **3-Cyclopentyl-3-oxopropanenitrile**.

Characterization Methods

Standard spectroscopic techniques would be employed to confirm the structure and purity of the final product.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Expected to show characteristic peaks for the cyclopentyl ring protons, as well as a singlet for the acidic α-methylene protons (CH₂). The chemical shift of the α-protons can vary depending on the extent of enolization.
 - \circ ¹³C NMR: Will show distinct signals for the carbonyl carbon (~200 ppm), the nitrile carbon (~115 ppm), the α -carbon, and the carbons of the cyclopentyl group.
- Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the main functional groups: a strong absorption for the C≡N (nitrile) stretch around 2250 cm⁻¹ and a strong absorption for the C=O (ketone) stretch around 1715 cm⁻¹.
- Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight (135.16).

Reactivity and Stability





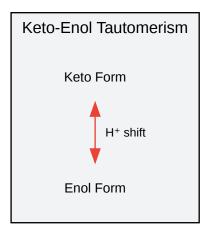


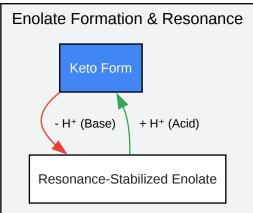
The reactivity of **3-Cyclopentyl-3-oxopropanenitrile** is dominated by the β -ketonitrile moiety.

- Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, it exists as a mixture of keto and enol tautomers in solution. The enol form is stabilized by conjugation of the C=C double bond with both the carbonyl and nitrile groups.
- Acidity of α-Hydrogen: The methylene protons located between the ketone and nitrile groups
 are significantly acidic (pKa typically in the range of 9-11 in water) due to the resonance
 stabilization of the resulting carbanion (enolate). This allows the compound to be easily
 deprotonated by bases to form a nucleophilic enolate, which is a key intermediate in many
 alkylation and acylation reactions.
- Nucleophilic Attack: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The nitrile group can also undergo hydrolysis to form a carboxylic acid or be reduced to an amine under appropriate conditions.

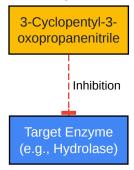


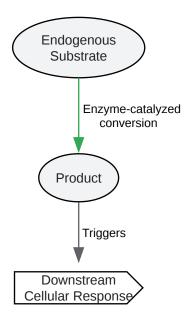
Reactivity of the α -Methylene Group





Hypothetical Enzyme Inhibition Pathway





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